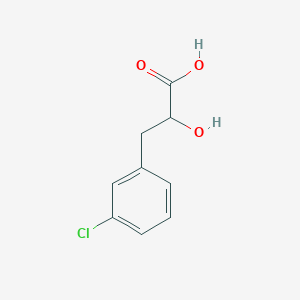

3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Description

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPLLXQULCUYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139546-79-5 | |

| Record name | 3-(3-chlorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step A: Synthesis of 2-(3-Chlorobenzyl) Diethyl Malonate

- Reagents: 3-Chlorobenzyl chloride, diethyl malonate, sodium ethoxide or potassium hydroxide, ethanol as solvent.

-

- Sodium ethoxide (or KOH) is dissolved in ethanol and warmed to 40–70 °C.

- 3-Chlorobenzyl chloride is added dropwise over 1 hour at 40–80 °C.

- The reaction mixture is stirred for an additional 1.5–2 hours.

- Ethanol is then distilled off, and water is added to precipitate the product.

- The organic layer is separated, and unreacted diethyl malonate is recovered under vacuum.

-

- The product, 2-(3-chlorobenzyl) diethyl malonate, is obtained with purity around 95% and yields approximately 94–96% relative to benzyl chloride.

- Typical reaction temperature ranges from 40 to 80 °C, with reaction times between 2 and 3 hours.

Step B: Hydrolysis to 2-(3-Chlorobenzyl) Propanedioic Acid Disodium Salt

- Reagents: 2-(3-Chlorobenzyl) diethyl malonate, sodium hydroxide aqueous solution.

-

- The malonate ester is hydrolyzed in an aqueous sodium hydroxide solution (1–3 moles NaOH per mole of ester).

- Reaction temperature is maintained between room temperature and 80 °C.

- Reaction time ranges from 4 to 8 hours.

-

- The diacid disodium salt is formed quantitatively.

- This step converts the ester groups into carboxylate salts, preparing for acidification.

Step C: Acidification and Decarboxylation to 3-(3-Chlorophenyl)propionic Acid

- Reagents: Mineral acid (HCl, H2SO4, or H3PO4), extraction solvents (ethyl acetate, ether, or methylene chloride).

-

- The diacid salt solution is acidified below 80 °C to precipitate the free acid.

- The acid is extracted with an organic solvent.

- The solvent is removed, and the residue is heated to 120–250 °C for 1–3 hours to induce decarboxylation.

-

- The final product, 3-(3-chlorophenyl)propionic acid, is obtained in high purity.

- This step removes one carboxyl group, completing the formation of the target acid.

Adaptation for this compound

The compound of interest, this compound, differs by having a hydroxyl group at the 2-position of the propanoic acid chain. This functionalization can be introduced by subsequent hydroxylation or by starting from a suitable precursor.

Hydroxylation Approach

- The 3-(3-chlorophenyl)propionic acid can be subjected to oxidation or hydroxylation reactions to introduce the hydroxy group at the alpha position.

- Common methods include:

- Enzymatic hydroxylation using monooxygenases.

- Chemical oxidation using reagents such as chromium trioxide or TEMPO-based systems in the presence of acids or bases.

Alternative Route via Protected L-Tyrosine Derivatives

- A patented method describes the synthesis of 3-aryl-2-hydroxypropanoic acid derivatives starting from L-tyrosine derivatives.

- Key steps include:

- Selective O-alkylation or O-aralkylation of L-tyrosine using alkyl or aralkyl halides with a base and chelating agent.

- Diazotization and dialkylation steps to obtain optically pure hydroxypropanoic acid derivatives.

- Debenzylation and oxidation steps to yield the final hydroxy acid with high enantiopurity (97–99% ee) and good overall yields (40–45%).

This method is advantageous for producing enantiomerically pure compounds with controlled stereochemistry at the hydroxy-bearing carbon.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| A | Alkylation of diethyl malonate | 3-Chlorobenzyl chloride, NaOEt or KOH, ethanol, 40–80 °C, 2–3 h | ~95% purity, 94–96% yield | Mild conditions, scalable |

| B | Hydrolysis to diacid salt | NaOH aqueous, room temp–80 °C, 4–8 h | Quantitative conversion | Converts ester to carboxylate salt |

| C | Acidification and decarboxylation | Mineral acid (HCl, H2SO4, H3PO4), 120–250 °C, 1–3 h | High purity final acid | Removes one carboxyl group |

| D | Hydroxylation (to introduce 2-hydroxy group) | Chemical oxidants (CrO3, TEMPO), enzymatic methods | Variable, optimized case-by-case | Introduces hydroxyl group at alpha C |

| E | Alternative L-Tyrosine route (enantioselective) | O-alkylation, diazotization, dialkylation, debenzylation | 40–45% overall yield, 97–99% ee | Suitable for optically pure products |

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-(3-Chlorophenyl)-2-oxopropanoic acid or 3-(3-Chlorophenyl)-2-carboxypropanoic acid.

Reduction: Formation of 3-(3-Chlorophenyl)-2-hydroxypropane or 3-(3-Chlorophenyl)propanoic acid.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Pharmaceutical Development

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is explored for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit anti-inflammatory or analgesic properties. Research into its pharmacodynamics and pharmacokinetics is ongoing, with studies focusing on its interaction with specific biological targets.

Agricultural Chemistry

The compound has been investigated for use in agricultural applications, particularly as a herbicide or plant growth regulator. Its efficacy in modulating plant growth responses could provide an environmentally friendly alternative to traditional agrochemicals.

Material Science

In material science, derivatives of this compound are utilized in the formulation of photosensitive materials and liquid crystals. These compounds are integral in developing advanced materials for electronic applications, such as organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Pharmaceutical Research

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various hydroxypropanoic acid derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Agricultural Application

Research published in the Journal of Agricultural and Food Chemistry examined the herbicidal activity of chlorophenyl derivatives. The study found that this compound exhibited selective herbicidal properties against certain weed species while being safe for crop plants, indicating its potential as a new herbicide .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential anti-inflammatory and analgesic properties; ongoing pharmacological studies |

| Agricultural Chemistry | Investigated as a herbicide; selective activity against specific weed species |

| Material Science | Used in photosensitive materials and liquid crystals for electronic applications |

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorinated phenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Comparison

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The 3-chlorophenyl group in the target compound enhances lipophilicity compared to lactic acid (logP ~1.2 vs.

- Acidity: The hydroxyl group at C2 increases acidity (pKa ~3.0–3.5) relative to unsubstituted propanoic acid (pKa ~4.8). The electron-withdrawing chlorine may further lower the pKa .

- Solubility : The target compound is less water-soluble than lactic acid due to the hydrophobic chlorophenyl group but more soluble than the dimethyl analog .

Activité Biologique

3-(3-Chlorophenyl)-2-hydroxypropanoic acid, also known as 3-chloro-2-hydroxypropanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a hydroxypropanoic acid backbone. Its chemical structure can be represented as follows:

- Molecular Formula : C9H9ClO3

- Molecular Weight : 202.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

Antiproliferative Activity

A study demonstrated that derivatives of this compound possess significant antiproliferative effects against cancer cell lines. Specifically, modifications to the structure resulted in compounds with IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

The mechanism by which this compound exerts its effects includes:

- Histone Deacetylase Inhibition (HDACi) : The compound has been identified as a potent HDAC inhibitor, which is crucial for regulating gene expression and maintaining cellular homeostasis .

- Induction of Apoptosis : Treatment with this compound has shown increased nuclear disintegration and chromatin condensation in treated cells, suggesting an apoptotic mechanism .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa | 0.69 | |

| Antiproliferative | HCT-116 | Not specified | |

| HDAC Inhibition | Various | Potent |

Detailed Research Findings

- Synthesis and Evaluation : A series of structural modifications were performed on the base compound to evaluate their biological activity. The resulting compounds showed varying degrees of HDAC inhibition and antiproliferative effects against different cancer cell lines .

- Cellular Studies : Post-treatment analysis using DAPI staining revealed significant morphological changes in cancer cells treated with the compound, indicating effective growth inhibition .

- In Vivo Studies : Although primarily in vitro studies have been conducted, future research is necessary to assess the in vivo efficacy and safety profile of these compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 3-chlorophenyl precursors with hydroxypropanoic acid derivatives. For example, nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura) can introduce the chlorophenyl group. Reaction optimization includes:

- Catalyst Screening : Palladium catalysts for coupling efficiency (e.g., Pd(PPh₃)₄) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Validation : Monitor intermediates via TLC or HPLC. Final purification by recrystallization (ethanol/water) yields >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the chlorophenyl (δ 7.2–7.5 ppm) and hydroxypropanoic acid (δ 4.3 ppm for α-H) groups. 2D NMR (COSY, HSQC) confirms connectivity .

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 200.03 (calculated for C₉H₈ClO₃) .

Q. How does the 3-chlorophenyl substituent influence solubility and stability?

- Methodological Answer :

- Solubility : The chlorophenyl group reduces water solubility due to hydrophobicity. Solubility in DMSO is ~50 mg/mL (vs. 10 mg/mL in water) .

- Stability : The electron-withdrawing Cl group increases acidity of the α-hydroxy group (pKa ~2.8), requiring storage at pH 4–6 to prevent degradation .

- Comparative Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 10 |

| Ethanol | 75 |

| DMSO | 50 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Differential Scanning Calorimetry (DSC) : Determine melting point range (reported: 145–148°C) and identify polymorphs .

- HPLC-PDA : Quantify impurities (>0.1% threshold) using C18 columns (acetonitrile/0.1% TFA mobile phase) .

- Interlab Reproducibility : Compare results across ≥3 independent syntheses under standardized conditions .

Q. What strategies enable chiral resolution of enantiomers given its stereogenic centers?

- Methodological Answer : The compound has two stereogenic centers (C2 and C3). Resolution methods:

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (α >1.2) .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

Q. How can computational modeling predict its interactions in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with chlorophenyl-binding pockets). Adjust protonation states at physiological pH .

- MD Simulations : GROMACS models stability in lipid bilayers, highlighting membrane permeability limitations .

- QSAR Studies : Correlate Cl substituent position with bioactivity using Hammett constants (σₘ = 0.37) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.